![molecular formula C20H29N3O4S B4986229 N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4986229.png)
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPTA is a synthetic compound that was first developed in the late 1990s by researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate the various properties and potential applications of DAPTA.
Mécanisme D'action
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide works by binding to the CD4 receptor and blocking the binding of the HIV envelope glycoprotein. This prevents the virus from entering the target cells and replicating. N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has also been shown to inhibit the fusion of HIV-infected cells with uninfected cells, further reducing the spread of the virus.
Biochemical and Physiological Effects
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has been shown to have minimal toxicity and is well-tolerated in animal models. It has also been shown to have a long half-life, making it a promising candidate for therapeutic use. In addition to its anti-HIV properties, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide is its specificity for the CD4 receptor, which makes it a highly targeted therapeutic agent. However, one limitation of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide is its relatively low potency compared to other anti-HIV drugs. Additionally, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
Despite its limitations, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has shown great promise in the field of HIV/AIDS research. Future research should focus on optimizing the synthesis of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide to improve its potency and developing more effective delivery methods. Clinical trials should also be conducted to evaluate the safety and efficacy of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide in humans. In addition, N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide may have potential applications in the treatment of other diseases, so further research should be conducted to investigate its therapeutic potential in other areas.
Méthodes De Synthèse
The synthesis of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide involves several steps, including the reaction of 4-hydroxybenzaldehyde with N,N-dimethylformamide dimethyl acetal to form the corresponding benzylidene acetal. This intermediate is then reacted with piperidine and sodium hydride to form the piperidine salt. The final step involves the reaction of the piperidine salt with allyl bromide to form N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide.
Applications De Recherche Scientifique
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of HIV/AIDS research. One of the most significant applications of N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide is its ability to inhibit the entry of HIV into target cells. N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide binds to the CD4 receptor on the surface of T-cells and prevents the binding of the HIV envelope glycoprotein, thereby blocking viral entry.
Propriétés
IUPAC Name |
3-[1-(dimethylsulfamoyl)piperidin-4-yl]oxy-N,N-bis(prop-2-enyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-5-12-22(13-6-2)20(24)17-8-7-9-19(16-17)27-18-10-14-23(15-11-18)28(25,26)21(3)4/h5-9,16,18H,1-2,10-15H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXUQCHXGJBDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diallyl-3-({1-[(dimethylamino)sulfonyl]piperidin-4-yl}oxy)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.